Product packaging for 15-Hydroperoxyabietic acid(Cat. No.:CAS No. 113903-96-1)

15-Hydroperoxyabietic acid

Cat. No.: B220658
CAS No.: 113903-96-1
M. Wt: 334.4 g/mol
InChI Key: CMIAIUZBKPLIOP-YZLZLFLDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

15-Hydroperoxyabietic Acid (CAS 113903-96-1) is a primary oxidation product of abietic acid, a major constituent of colophony (rosin). This compound has been definitively identified as a potent contact allergen in Portuguese colophony and is a critical reagent for studying allergic contact dermatitis (Karlberg et al., 1988). Its molecular formula is C20H30O4 with a molecular weight of 334.45 g/mol. Research applications for this compound are centered on dermatology and immunology, particularly in investigating the mechanisms of skin sensitization. It serves as a key antigen in patch testing for colophony allergy and is used to study the concomitant reactions observed between colophony and oxidized fragrance terpenes. Studies indicate that hydroperoxides like this compound form specific antigens via a radical mechanism, generating highly reactive alkyl radicals in the epidermis that can lead to the formation of antigenic structures, which is the initial step in the allergic response (Lepoittevin & Karlberg, 1994). The compound is also relevant in biochemical and biotechnological research. A highly efficient whole-cell biocatalyst system using engineered Escherichia coli expressing cytochrome P450 CYP105A1 has been developed to achieve complete conversion of abietic acid to this compound within two hours, demonstrating its significance in synthetic biology and the production of functionalized diterpenoids (Janocha et al., 2013). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O4 B220658 15-Hydroperoxyabietic acid CAS No. 113903-96-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113903-96-1

Molecular Formula

C9H6N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

methyl (1R,4aR,4bR,10aR)-7-(2-hydroperoxypropan-2-yl)-4a-methyl-2,3,4,4b,5,6,10,10a-octahydro-1H-phenanthrene-1-carboxylate

InChI

InChI=1S/C20H30O4/c1-19(2,24-22)14-8-10-16-13(12-14)7-9-17-15(18(21)23-4)6-5-11-20(16,17)3/h7,12,15-17,22H,5-6,8-11H2,1-4H3/t15-,16+,17-,20+/m1/s1

InChI Key

CMIAIUZBKPLIOP-YZLZLFLDSA-N

SMILES

CC12CCCC(C1CC=C3C2CCC(=C3)C(C)(C)OO)C(=O)OC

Isomeric SMILES

C[C@@]12CCC[C@H]([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)(C)OO)C(=O)OC

Canonical SMILES

CC12CCCC(C1CC=C3C2CCC(=C3)C(C)(C)OO)C(=O)OC

Synonyms

15-hydroperoxy-abietic acid
15-hydroperoxyabietic acid

Origin of Product

United States

Natural Occurrence and Biological Sources

Presence in Coniferous Tree Resins

The compound is primarily found in the resin of coniferous trees, particularly as a component of processed resin products.

15-Hydroperoxyabietic acid has been identified as a significant component and a primary contact allergen in gum rosin (B192284), also known as colophony. hpa.gov.twnih.govnih.gov Gum rosin is the solid, non-volatile residue obtained after the distillation of oleoresin from pine trees. mdpi.compreprints.org The formation of this compound occurs through the air oxidation of abietic acid, one of the main constituents of rosin. hpa.gov.twnih.gov

Research on Portuguese gum rosin specifically isolated and identified this compound. nih.gov It was determined to be a major allergen within this type of colophony. hpa.gov.twnih.gov

Table 1: Findings on this compound in Portuguese Gum Rosin

FindingDetailsSource
Identification Isolated and identified as its methyl ester from Portuguese gum rosin. nih.gov
Concentration The investigated Portuguese gum rosin contained approximately 1% of 15-HPA. nih.gov
Significance Considered a main contact allergen in Portuguese gum rosin based on its allergenicity and the amount isolated. nih.gov

Colophony, the source of this compound, is derived from various species of the family Pinaceae, particularly the genus Pinus (pine trees). nih.govmedrxiv.org While abietic acid itself is not considered an allergen, its oxidation products, including this compound and 15-hydroperoxydehydroabietic acid, are recognized as potent allergens in colophony from Pinus species. nih.govphytojournal.com The specific composition of rosin can differ based on the recovery process and the particular species of pine. nih.govmedrxiv.org For instance, gum rosin is produced from tapping living pine trees, wood rosin from old pine stumps, and tall oil rosin as a by-product of the kraft pulping process. medrxiv.orgresearchgate.net A related compound, 15-hydroperoxydehydroabietic acid, has also been specifically detected in rosin obtained from Pinus species. phytojournal.com

Environmental Contexts of Occurrence

Beyond its presence in raw and processed resins, this compound and related resin acids are found in various wood-based products, largely due to the use of coniferous wood in their manufacturing.

Resin acids are naturally present in the wood of coniferous species such as pine and spruce. diva-portal.org Consequently, products derived from this wood, like sawdust and wood pellets, also contain these compounds. diva-portal.orgbktechgroup.com Wood pellets are manufactured by compressing residual materials from the wood industry, including sawdust and shavings. bktechgroup.com

The presence of abietic acid in these products means there is potential for it to autoxidize into the more reactive this compound upon exposure to air. diva-portal.org This is a concern in environments where wood dust and pellets are produced and handled. diva-portal.org Studies have also investigated the chemical composition of sawdust from other conifers, such as Larch (Larix decidua), noting the presence of various terpenoids and their oxidized products. nih.govfrontiersin.org

Table 2: Occurrence of Resin Acid Oxidation Products in Wood Materials

Wood ProductAssociated Compound(s)ContextSource
Wood Pellets This compound (from Abietic acid)Formed via autoxidation of abietic acid. Its presence is a consideration in the wood pellet industry. diva-portal.org
Sawdust Oxidized resin products (e.g., 15-hydroperoxydehydroabietic acid)Found in coniferous wood materials. Animal studies have been conducted on the safety of larch sawdust. nih.govfrontiersin.org

Biosynthesis and Biotransformation Pathways

Abiotic and Non-Enymatic Oxidation Pathways

Abiotic oxidation processes, driven by environmental factors such as atmospheric oxygen and light, are significant contributors to the transformation of abietic acid.

Abietic acid is susceptible to oxidation when exposed to air, a process known as auto-oxidation. nih.govnoviams.com This reactivity is primarily due to the presence of two conjugated double bonds in its structure, which makes the molecule prone to attack by atmospheric oxygen. noviams.comnih.gov The auto-oxidation of abietic acid is a key process in the chemical degradation of rosin (B192284) (colophony), leading to discoloration and changes in its physical and chemical properties. noviams.comnih.gov

The primary and most potent allergenic oxidation product identified from the air exposure of abietic acid is 15-hydroperoxyabietic acid. nih.gov This compound forms through a free-radical mechanism where oxygen attacks the tertiary carbon atom (C15) in the isopropyl group, a particularly susceptible position on the abietane (B96969) skeleton. nih.gov The rate of oxidation for abietic-type acids is significant, though generally slower than that of other resin acids like neoabietic, levopimaric, and palustric acid. nih.gov The formation of hydroperoxides is a critical initial step in the complex cascade of further oxidation and degradation reactions. nih.govnih.gov

Relative Oxidation Rates of Resin Acids
Resin AcidRelative Susceptibility to Atmospheric Oxidation
Neoabietic acidHighest
Levopimaric and Palustric acidHigh
Abietic acidModerate
Dehydroabietic acidLow
Data sourced from: nih.gov

In addition to auto-oxidation, resin acids can undergo photosensitized oxidation, a process involving light, a sensitizing molecule, and oxygen. This mechanism often involves the formation of singlet oxygen (¹O₂), a highly reactive form of oxygen, which then reacts with the conjugated diene system of the resin acids. nih.gov Studies on related resin acids, such as levopimaric acid and neoabietic acid, have provided insight into these pathways. acs.orgacs.org For instance, the rate constants for the reaction of abietic acid with singlet oxygen have been reported, confirming its reactivity towards this species. nih.gov This type of oxidation leads to the formation of various oxygenated derivatives, including endoperoxides and hydroperoxides, contributing to the complex mixture of compounds found in aged rosin.

Enzymatic and Microbial Biotransformation Routes

Microorganisms and their enzymatic systems provide alternative pathways for the specific and controlled oxidation of abietic acid, offering a green chemistry approach to producing valuable derivatives.

Cytochrome P450 enzymes (P450s) are a versatile superfamily of heme-containing monooxygenases renowned for their ability to catalyze the oxidation of a vast array of substrates, including complex natural products like diterpenoids. nih.govmdpi.com These enzymes are particularly valuable in biocatalysis for their capacity to functionalize unactivated C-H bonds with high degrees of selectivity. nih.govresearchgate.net In the context of abietic acid, P450s play a crucial role in its biotransformation, primarily through hydroxylation reactions. nih.govasm.org

A well-characterized example of enzymatic modification of abietic acid is the reaction catalyzed by CYP105A1, a P450 enzyme from the bacterium Streptomyces griseolus. nih.govresearchgate.net This enzyme has been shown to hydroxylate several resin acids, including abietic acid and dehydroabietic acid. researchgate.net Specifically, CYP105A1 catalyzes the hydroxylation of abietic acid at the C15 position, yielding 15-hydroxyabietic acid. researchgate.net This transformation is significant as it mirrors the position of attack in abiotic auto-oxidation but is achieved through a highly controlled enzymatic mechanism. The resulting 15-hydroxyabietic acid is a valuable derivative that is difficult to obtain through traditional chemical synthesis. researchgate.net Homologs of CYP105A1 found in other Streptomyces strains are also considered candidates for the oxidation of abietic acid. nih.gov

A hallmark of P450-catalyzed reactions is their high regio- and stereoselectivity, which is the ability to introduce a functional group at a specific position and with a specific spatial orientation. rsc.orgnih.gov This selectivity is dictated by the precise binding and orientation of the substrate within the enzyme's active site. researchgate.netrsc.org

In the case of CYP105A1 and abietic acid, docking studies suggest that the abietic acid molecule binds in the active site with its longitudinal axis perpendicular to the heme plane. researchgate.net This specific orientation positions the prominent C15 of the isopropyl group for hydroxylation by the reactive heme-oxygen species. researchgate.net The carboxylic acid group of abietic acid is coordinated by amino acid residues, such as Arg84, within the active site, further stabilizing this productive binding pose. researchgate.net This controlled orientation prevents oxidation at other positions, leading to the highly regioselective formation of the 15-hydroxy product. This level of control is a significant advantage of enzymatic catalysis over non-specific chemical oxidation methods. nih.govnih.gov

Summary of Abietic Acid Oxidation Pathways
PathwayKey Reactants/CatalystsPrimary Product at C15Reference
Auto-oxidationAtmospheric Oxygen (O₂)This compound nih.gov
Photosensitized OxidationLight, Sensitizer (B1316253), ¹O₂Hydroperoxides/Endoperoxides nih.gov
Enzymatic BiotransformationCYP105A1 (S. griseolus)15-Hydroxyabietic acid researchgate.net

Whole-Cell Biotransformation by Streptomyces Strains

Whole-cell biotransformation using different strains of Streptomyces has been demonstrated as an effective method for the diversification of abietic acid. These biotransformations yield a range of oxidized derivatives, with hydroxylations, dehydrogenations, and aromatizations observed on both the B and C rings of the abietic acid skeleton. Notably, the production of 15-hydroxyabietic acid is a common and often major transformation product across several strains. This process is particularly valuable as it represents a greener alternative to more complex and expensive chemical syntheses.

Streptomyces melanosporofaciens has been shown to successfully transform abietic acid into several oxidized products. Among these, 15-hydroxyabietic acid is a significant metabolite. In one study, the biotransformation of abietic acid using this strain yielded 12.8 mg of 15-hydroxyabietic acid from a 12 L culture. This strain also produces other derivatives, such as 15-methoxyabietic acid, albeit as a minor product. The enzymatic machinery of S. melanosporofaciens, likely involving cytochrome P450 monooxygenases, is responsible for these specific oxidations. nih.gov

Table 1: Biotransformation Products of Abietic Acid by Streptomyces melanosporofaciens

Compound Name Isolated Yield (mg from 12L)
15-Hydroxyabietic acid 12.8

Similar to S. melanosporofaciens, Streptomyces viridochromogenes is also a proficient biocatalyst for the oxidation of abietic acid. This strain produced the highest yield of 15-hydroxyabietic acid among the tested Streptomyces species, with an isolated yield of 14.5 mg from a 12 L culture. nih.gov In addition to being the major product, other significant transformations were observed in S. viridochromogenes, including the production of 15-hydroxydehydroabietic acid. The notable conversion of abietic acid to 15-hydroxy-7-oxo-dehydroabietic acid was also most significant in this strain, suggesting a series of hydroxylation and dehydrogenation reactions. nih.gov

Table 2: Biotransformation Products of Abietic Acid by Streptomyces viridochromogenes

Compound Name Isolated Yield (mg from 12L)
15-Hydroxyabietic acid 14.5
15-Hydroxydehydroabietic acid Significant Product

The biotransformation of abietic acid by Streptomyces ghanaensis also results in the production of 15-hydroxyabietic acid as a major product. nih.gov A unique characteristic of this strain is the tandem action of C12 and C15 oxidizing enzymes, leading to the formation of 15-hydroxy-12-oxoabietic acid. Furthermore, S. ghanaensis produces 15-methoxyabietic acid as another major product, a feature it shares to a lesser extent with S. melanosporofaciens. nih.gov

Table 3: Biotransformation Products of Abietic Acid by Streptomyces ghanaensis

Compound Name Status
15-Hydroxyabietic acid Major Product
15-Methoxyabietic acid Major Product

Identification of Key Intermediates (e.g., 15-Hydroxyabietic Acid)

In the microbial transformation of abietic acid by the aforementioned Streptomyces strains, 15-hydroxyabietic acid consistently emerges as a primary product. nih.gov Its role as a key intermediate is significant, not as a direct precursor to further degradation within these specific biotransformation studies, but as a valuable synthetic precursor. Specifically, 15-hydroxyabietic acid is a crucial starting material for the semi-synthesis of this compound, which is a known major allergen involved in allergic contact dermatitis from colophony. The enzymatic production of 15-hydroxyabietic acid through whole-cell biotransformation offers a more environmentally friendly and potentially cost-effective route to this important intermediate compared to traditional chemical synthesis. nih.gov

Microbial Degradation Processes of Resin Acids

Resin acids, including abietic acid, are naturally occurring tricyclic diterpenoids found in coniferous trees. nih.gov In the environment, particularly in the context of pulp and paper mill effluents, these compounds are subject to microbial degradation. cdnsciencepub.com A diverse range of bacteria, including psychrotolerant, mesophilic, and thermophilic species, are capable of utilizing resin acids as their sole source of carbon. nih.gov

The biodegradation pathways for resin acids are complex and depend on the specific microbial species and the type of resin acid. In Gram-negative bacteria, distinct pathways exist for the degradation of abietane- and pimarane-type resin acids. For instance, Pseudomonas abietaniphila BKME-9 utilizes a convergent pathway that funnels nonaromatic abietanes and dehydroabietic acid into 7-oxodehydroabietic acid through a dioxygenolytic mechanism. nih.gov This pathway is encoded by the dit gene cluster, which includes genes for ring-hydroxylating dioxygenases. nih.gov

While aerobic degradation of resin acids is well-documented and can be quite efficient, these compounds were once thought to be recalcitrant under anaerobic conditions. However, more recent studies have shown that partial metabolism of resin acids can occur in the absence of oxygen, leading to the formation of aromatized and decarboxylated products like retene, which may persist in the environment. nih.gov The microbial degradation of resin acids is a critical process in the natural carbon cycle and in the bioremediation of industrial waste. researchgate.netnih.gov

Synthetic Methodologies and Chemical Derivatization for Research

Chemical Synthesis Approaches

Chemical synthesis provides a direct route to 15-hydroperoxyabietic acid, often starting from the readily available abietic acid. These methods, while effective, present unique challenges that researchers have worked to overcome.

Controlled Oxidation of Abietic Acid

The primary route to this compound involves the controlled oxidation of abietic acid. atamanchemicals.com Abietic acid is the main component of resin acid, which is isolated from rosin (B192284). atamanchemicals.com The oxidation process targets the formation of a hydroperoxide group at the C15 position. This transformation is sensitive and requires careful control of reaction conditions to prevent over-oxidation or the formation of undesired byproducts. The presence of conjugated double bonds in the abietic acid structure makes it susceptible to various oxidative transformations. researchgate.net

Hemisynthesis from Cyclic α,β-Unsaturated Ketones

A significant advancement in the synthesis of this compound has been its hemisynthesis from a cyclic α,β-unsaturated ketone derived from abietic acid. thieme-connect.comlookchem.com This multi-step approach offers a more controlled pathway to the target molecule. lookchem.com The key to this method is the transformation of the ketone into a tertiary dienyl hydroperoxide. thieme-connect.com

The initial step in this hemisynthesis involves the conversion of the α,β-unsaturated ketone into a bromodiene. lookchem.com This is achieved using a Vilsmeier's reagent, which is an electrophilic formylating agent. lookchem.comenamine.netorganic-chemistry.org The reagent reacts with the enol or enolate form of the ketone to introduce a bromo-diene functionality, setting the stage for subsequent transformations. lookchem.com

Following the formation of the bromodiene, a halogen/metal exchange reaction is performed. thieme-connect.comlookchem.com This typically involves treating the bromodiene with an organolithium reagent, such as n-butyllithium, to replace the bromine atom with a lithium atom. ethz.ch This step generates a highly reactive organometallic intermediate. This intermediate is then alkylated, for instance with acetone, to introduce the necessary carbon framework and create the dienyl alcohol precursor to the final hydroperoxide. thieme-connect.comlookchem.com

Challenges in Synthetic Routes (e.g., Aromatization, Isomerization)

A major hurdle in the synthesis of this compound and its precursors is the propensity for aromatization of the C ring, which leads to the formation of dehydroabietic acid derivatives. lookchem.com This side reaction is a significant pitfall that can drastically reduce the yield of the desired product. lookchem.com Additionally, isomerization of the conjugated double bond system is another challenge that must be carefully managed throughout the synthetic sequence to maintain the correct stereochemistry and regiochemistry. lookchem.com

Biocatalytic Synthesis as a Green Chemistry Alternative

In line with the principles of green chemistry, biocatalysis has emerged as a promising alternative for the synthesis of abietic acid derivatives. oup.comuni-bielefeld.de This approach utilizes enzymes or whole-cell systems to carry out specific chemical transformations, often under milder conditions and with higher selectivity than traditional chemical methods. researchgate.netd-nb.info

Research has shown that various microorganisms, such as those from the Streptomyces genus, can hydroxylate abietic acid at the C15 position to produce 15-hydroxyabietic acid. oup.com This compound is a key intermediate that can potentially be converted to this compound. oup.com Biocatalytic methods offer several advantages, including reduced waste generation and the avoidance of harsh reagents and solvents. oup.comuni-bielefeld.de The use of enzymes like cytochromes P450, which are known for their ability to perform regio- and stereoselective oxidations, is a key area of investigation in this field. oup.comresearchgate.net While challenges in optimizing yields and enzyme stability remain, biocatalysis represents a sustainable and environmentally friendly frontier in the synthesis of complex natural products like this compound. oup.comrsc.org

Preparation of Chemical Derivatives for Research Purposes

The conversion of this compound to its methyl ester, methyl 15-hydroperoxyabietate, is a critical derivatization step undertaken for research, primarily to facilitate its isolation, purification, and detailed structural characterization. nih.gov The carboxylic acid functional group in this compound can complicate analytical procedures such as chromatography. By converting it to the less polar methyl ester, its volatility and solubility in common organic solvents are improved, making it more amenable to techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The esterification is typically achieved through standard laboratory methods for converting carboxylic acids to methyl esters. One common approach involves treating the carboxylic acid with diazomethane (B1218177) in an ether-based solvent. This reaction is rapid and clean, yielding the methyl ester with high efficiency. Another widely used method is acid-catalyzed esterification, which involves reacting the hydroperoxide with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or sulfuric acid. aocs.org The reaction equilibrium is driven towards the ester product by using a large excess of methanol. aocs.org Care must be taken during these procedures to avoid conditions that could degrade the thermally sensitive hydroperoxide group.

Once synthesized, the methyl ester derivative is instrumental in the unambiguous elucidation of the parent compound's structure. nih.gov A suite of spectroscopic and spectrometric techniques is employed for this purpose. The identification of this compound as a principal contact allergen in Portuguese gum rosin was accomplished through the analysis of its methyl ester. nih.gov The structural confirmation relies on piecing together data from various analytical methods, each providing specific information about the molecule's architecture.

The following table summarizes the key analytical techniques and the type of information they provide for the structural analysis of methyl 15-hydroperoxyabietate.

Analytical TechniquePurpose in Structural Elucidation of Methyl 15-hydroperoxyabietate
Ultraviolet (UV) Spectroscopy Used to identify the conjugated diene system within the abietane (B96969) skeleton, which exhibits characteristic absorption maxima. nih.gov
Infrared (IR) Spectroscopy Confirms the presence of key functional groups. Expected absorptions include a strong carbonyl (C=O) stretch for the ester, C-O stretches, and a characteristic O-H stretch for the hydroperoxy group. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework. ¹H NMR signals confirm the presence and chemical environment of the methyl ester group (a singlet around 3.7 ppm), the protons on the diterpene skeleton, and the hydroperoxy proton. ¹³C NMR spectroscopy identifies all carbon atoms, including the ester carbonyl and the carbon bearing the hydroperoxy group. nih.gov
Mass Spectrometry (MS) Determines the molecular weight of the derivative and provides information about its fragmentation pattern. This helps to confirm the elemental composition and the presence of the hydroperoxy and ester moieties. nih.gov

Beyond structural analysis, the methyl ester of this compound serves as a valuable standard in biological and allergenic studies. For instance, methyl 15-hydroperoxyabietate has been used in patch testing to investigate its role as a sensitizing agent in individuals with colophony allergies. nih.govindustrialchemicals.gov.au

Molecular Interactions and Mechanistic Studies

Intrinsic Reactivity of Hydroperoxide Moiety

The hydroperoxide functional group (-OOH) is the primary site of reactivity in the 15-HPA molecule. Its inherent instability allows it to participate in several chemical transformations, leading to the formation of highly reactive intermediates. These intermediates are central to its ability to interact with skin proteins, a key event in inducing an allergic response. medicaljournalssweden.senih.gov Studies suggest that 15-HPA can form a complete antigen through at least two distinct chemical routes originating from the hydroperoxide moiety: one involving radical species and the other proceeding via epoxide formation. medicaljournalssweden.senih.govnih.gov

A significant pathway for the reactivity of 15-HPA involves the homolytic cleavage of the weak oxygen-oxygen bond within the hydroperoxide group. medicaljournalssweden.senih.gov This scission generates highly reactive free radical species. nih.gov Research has shown that this process can lead to the formation of both oxygen-centered radicals, such as alkoxy radicals, and subsequently, carbon-centered radicals. nih.govresearchgate.net

The initial step is the formation of an alkoxyl radical (RO•) and a hydroxyl radical (•OH). The alkoxyl radical can then undergo further reactions, including rearrangement, to form more stable carbon-centered radicals. researchgate.netgu.se Trapping experiments have confirmed the formation of carbon-centered radicals derived from allyloxyl/allylperoxyl radicals following the cleavage of the hydroperoxide. researchgate.net The formation of these radical intermediates is considered a crucial step that enables the molecule to covalently bind to skin proteins, thereby forming an immunogenic complex. acs.orgscite.ai The cross-reactivity observed between 15-HPA and 15-hydroperoxydehydroabietic acid (15-HPDA) can be explained by the formation of structurally similar alkoxy radicals from both hydroperoxides, which then react with skin proteins. nih.gov

The generation of radical species from 15-HPA is significantly influenced by the presence of transition metals, which are ubiquitous in biological systems. researchgate.netsigmaaldrich.comvapourtec.comrsc.org Iron, in its ferrous (Fe(II)) and ferric (Fe(III)) oxidation states, plays a key catalytic role in the decomposition of hydroperoxides, a process known as Fenton-like chemistry. researchgate.netbeilstein-journals.orgescholarship.org

The Fe(II)/Fe(III) redox cycle can efficiently initiate the formation of radicals from 15-HPA. researchgate.netacs.orgresearchgate.net Fe(II) can react with the hydroperoxide to generate an alkoxyl radical and Fe(III). Subsequently, Fe(III) can react with another hydroperoxide molecule to produce a peroxyl radical (ROO•) and regenerate Fe(II), thus propagating a catalytic cycle. beilstein-journals.org Electron spin resonance (ESR) spin-trapping studies on model compounds of 15-HPA have provided direct evidence for the formation of competing carbon- and oxygen-centered radicals in the presence of Fe(II)/Fe(III) systems. researchgate.net The use of iron salts, such as ferric chloride (FeCl3), has been shown to induce the formation of radical-mediated adducts between hydroperoxides and amino acid models. researchgate.netnih.gov This catalytic role of transition metals is biologically significant, as enzymes containing iron (e.g., heme-containing enzymes) can facilitate this radical initiation in vivo. researchgate.net

In addition to radical-mediated pathways, 15-HPA can react to form electrophilic epoxides. medicaljournalssweden.senih.govnih.gov An epoxide is a cyclic ether with a three-membered ring, which is strained and therefore highly reactive toward nucleophiles. pressbooks.pub It is proposed that 15-HPA can rearrange to form an epoxide, which then acts as the hapten, reacting with nucleophilic residues on skin proteins to form the complete antigen. medicaljournalssweden.senih.govnih.gov

Experimental studies support this pathway. Cross-reactivity has been observed between 15-HPA and the 13,14-epoxides of abietic acid, suggesting that the hydroperoxide may form an epoxide intermediate in vivo. nih.gov In studies using a model compound for 15-HPA, 1-(1-hydroperoxy-1-methylethyl)cyclohexene, treatment with ferric chloride led to the formation of two related epoxides. nih.govacs.org This dual reactivity, forming either radicals or epoxides, indicates that a single hapten like 15-HPA can generate different antigenic structures, potentially leading to a more complex immune response. medicaljournalssweden.senih.govnih.gov

Covalent Adduct Formation with Biomolecules

The molecular initiating event in skin sensitization is the covalent binding of a hapten to skin proteins. researchgate.net 15-Hydroperoxyabietic acid, through its reactive intermediates (radicals and epoxides), is capable of forming such covalent adducts with nucleophilic residues of proteins.

The reactive species generated from 15-HPA can covalently modify proteins by reacting with the side chains of specific amino acids. researchgate.net Nucleophilic amino acids, such as cysteine (with its thiol group) and histidine (with its imidazole (B134444) ring), are particularly susceptible to reaction with the electrophilic intermediates derived from 15-HPA. gu.seacs.orgnih.govmdpi.com

Studies using Fe(II)/Fe(III) systems to trigger radical initiation have demonstrated that carbon-centered radicals derived from allergenic hydroperoxides can directly alter the side chains of amino acids like cysteine, histidine, and tryptophan, forming stable covalent adducts. researchgate.netacs.org For example, liquid chromatography-mass spectrometry (LC-MS) analysis has confirmed the formation of adducts between hydroperoxides and N-acetylhistidine methyl ester, a model for histidine residues in proteins. acs.org Similarly, adducts have been formed between a model hydroperoxide and N-acetyl-cysteine ethyl ester, demonstrating the reactivity towards cysteine. researchgate.net These findings support a radical-based mechanism for the formation of the hapten-protein complexes that are recognized by the immune system. gu.seacs.org

To investigate the mechanisms of interaction between 15-HPA and proteins, researchers have utilized simplified model compounds and in chemico reactivity assays. scite.ainih.gov Due to the difficulty in synthesizing pure 15-HPA, model compounds that retain the key tertiary allylic hydroperoxide functionality, such as 1-(1-hydroperoxy-1-methylethyl)cyclohexene, have been synthesized to study the formation of radicals and epoxides and their subsequent reactions. scite.ainih.govacs.org

Peptide reactivity assays are standardized in chemico methods used to quantify the reactivity of chemicals towards model nucleophilic peptides. The Direct Peptide Reactivity Assay (DPRA) measures the depletion of synthetic peptides containing either cysteine or lysine (B10760008) after incubation with a test chemical. researchgate.netresearchgate.netnih.gov While specific DPRA results for 15-HPA are not detailed in the provided sources, the principles of the assay are highly relevant. The formation of adducts with cysteine and other amino acid models in other experiments strongly suggests that 15-HPA or its reactive intermediates would show reactivity in such an assay. researchgate.netacs.org More advanced assays, like the Peroxidase Peptide Reactivity Assay (PPRA), incorporate a metabolic activation step (using horseradish peroxidase and hydrogen peroxide) to better detect prohaptens, which require activation to become reactive. researchgate.net These assays provide a framework for understanding and quantifying the potential of compounds like 15-HPA to form covalent adducts with biological nucleophiles. researchgate.netresearchgate.net

Table of Reactive Species and Adducts

Initial CompoundActivating ConditionReactive Intermediate(s)Biomolecule/ModelResulting Adduct/Modification
This compound (15-HPA)Homolytic CleavageAlkoxy radicals, Carbon-centered radicalsSkin ProteinsCovalent protein adducts
15-HPAFe(II)/Fe(III) CatalysisOxygen- and Carbon-centered radicalsSkin ProteinsCovalent protein adducts
15-HPARearrangementEpoxidesSkin ProteinsCovalent protein adducts
Allergenic HydroperoxidesFe(II)/Fe(III) CatalysisCarbon-centered radicalsN-acetylhistidine methyl esterCovalent adduct formation
Model HydroperoxideFeCl3RadicalsN-acetyl-cysteine ethyl esterCovalent adduct formation

Structure-Activity Relationship (SAR) Investigations

The biological activity of abietane (B96969) diterpenoids, including this compound, is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the specific chemical features responsible for their effects.

The abietane skeleton, a tricyclic diterpene framework, serves as the foundation for a wide array of biological activities. rsc.orgthieme-connect.com Modifications at various positions on this skeleton significantly influence the compound's properties. Key structural features that dictate the biological activity of abietane acids include the position and nature of the carboxylic acid group, the degree of unsaturation (double bonds), and the presence and location of oxygen-containing functional groups like hydroxyls or ketones. rsc.orgthieme-connect.com

Structural FeatureInfluence on Biological ActivityReference
Carboxylic Acid Group (C-18) Often essential for antimicrobial activity. rsc.org
Hydroxyl Group (C-12) Important for activity against Gram-positive bacteria. thieme-connect.com
Catechol Group Free catechol group is important for antimicrobial activity; oxidation to quinone enhances it. rsc.org
Methylation of Acid/Phenol Tends to abolish or reduce antimicrobial activity. thieme-connect.com
Conjugated Double Bonds Increase chemical reactivity and susceptibility to oxidation. acs.org

The reactivity of the abietane skeleton is significantly influenced by its double bonds. acs.org Abietane acids with conjugated double bonds, such as abietic acid, are chemically unstable and prone to oxidation. acs.org This inherent reactivity is a key factor in the formation of oxidation products like this compound, which is a known contact allergen found in colophony (gum rosin). nih.govnih.gov The aromatic abietane dehydroabietic acid, lacking these conjugated double bonds and possessing a stable benzene (B151609) ring, is much less susceptible to oxidation. acs.org

The introduction of a hydroperoxy group at the C-15 position dramatically alters the molecule's reactivity. This functional group is a key structural feature of this compound. Hydroperoxides are known to be reactive species. It is suggested that the allergenic properties of this compound may stem from the formation of reactive intermediates, such as alkoxy radicals, which can then react with skin proteins to form a complete antigen. acs.org This highlights how the combination of the abietane skeleton's inherent reactivity and the specific properties of the hydroperoxy substituent dictates the compound's chemical behavior and biological identity as an allergen. acs.org

Proposed Mechanisms of Biological Influence (Molecular Level)

The biological effects of this compound are thought to arise from its interactions with key cellular pathways, particularly those involved in inflammation and oxidative stress.

Many inflammatory processes are driven by lipid mediators derived from polyunsaturated fatty acids like arachidonic acid (ARA). preprints.orgmdpi.com Enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX) convert ARA into pro-inflammatory molecules like leukotrienes and prostaglandins. mdpi.combiorxiv.org

A key step in these pathways is the formation of a hydroperoxy intermediate. For example, 15-lipoxygenase (15-LOX) converts ARA to 15-hydroperoxyeicosatetraenoic acid (15-HpETE). preprints.orgmdpi.com This intermediate is a precursor not only to pro-inflammatory mediators but also to a class of specialized pro-resolving mediators (SPMs), such as lipoxins (LXs), which actively resolve inflammation. preprints.orgresearchgate.net Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) are known to inhibit neutrophil chemotaxis and degranulation, block histamine (B1213489) release, and reduce the production of pro-inflammatory cytokines. researchgate.net

Given the structural parallel between this compound and endogenous hydroperoxy fatty acids like 15-HpETE, it is plausible that this compound could influence inflammatory pathways by interacting with the enzymes that produce or metabolize these lipid mediators. It might act as a substrate, inhibitor, or modulator of enzymes like 15-LOX, thereby altering the balance between pro-inflammatory and anti-inflammatory signals.

Enzyme/Mediator FamilyRole in InflammationPotential Interaction PointReference
Lipoxygenases (e.g., 15-LOX) Catalyze the formation of hydroperoxy intermediates from fatty acids.This compound may act as a substrate or modulator. preprints.orgmdpi.com
Leukotrienes (LTs) Potent pro-inflammatory mediators.Modulation of LOX pathways could alter LT production. preprints.org
Lipoxins (LXs) Specialized pro-resolving mediators (anti-inflammatory).This compound could influence the metabolic shift from pro-inflammatory to pro-resolving mediator synthesis. mdpi.comresearchgate.net

Theoretical studies on abietane diterpenoids suggest they can act as radical scavengers. researchgate.netsci-hub.se The primary mechanisms for this antioxidant activity are formal hydrogen transfer (FHT) and single electron transfer (SET). researchgate.netsci-hub.se

In nonpolar environments, the FHT mechanism is typically dominant. For many abietanes, this involves hydrogen abstraction from C-H bonds. sci-hub.se However, for phenolic abietanes (those with a hydroxyl group on an aromatic ring), hydrogen abstraction from the O-H bond is the preferred and much more efficient pathway. sci-hub.seresearchgate.net In aqueous (polar) environments, the SET mechanism from the deprotonated (anionic) form of the molecule becomes a significant contributor to antioxidant activity, particularly for phenolic abietanes. sci-hub.se

Antioxidant MechanismDescriptionRelevance to AbietanesReference
Formal Hydrogen Transfer (FHT) A neutral radical abstracts a hydrogen atom from the antioxidant.The main mechanism in nonpolar media. Involves C-H or, more effectively, phenolic O-H bonds. researchgate.netsci-hub.se
Single Electron Transfer (SET) The antioxidant donates an electron to the radical.Favored in polar media, particularly from the anionic (deprotonated) form of the abietane. researchgate.netsci-hub.se

Role in Biological Systems and Ecological Context

Function in Plant Defense Mechanisms

15-Hydroperoxyabietic acid, a derivative of the diterpene abietic acid, is situated within the complex chemical defense systems of plants, particularly conifers. Its role is intrinsically linked to the production of resin, a primary defense against a variety of biological threats.

Conifers, a plant group that includes larches, have evolved a sophisticated defense strategy centered on oleoresin, a complex mixture of terpenoids. This resin serves as both a physical and chemical barrier against herbivores and pathogenic fungi. nih.govwikipedia.org When a tree's bark is breached by an insect or pathogen, resin is exuded, which can physically trap or flush out the invader while sealing the wound to prevent further infection. diva-portal.org

The chemical component of this defense is largely composed of monoterpenes and diterpene resin acids. researchgate.net Abietic acid is a prominent diterpene resin acid found in conifer resin. Its oxidized derivative, this compound, is formed from the auto-oxidation of abietic acid and is a key component of the chemical shield. The production of these defensive terpenoid resins is not static; it can be significantly increased in response to attacks, a process known as induced defense. diva-portal.orgresearchgate.net This dynamic response enhances the protective barrier with compounds that can deter feeding or inhibit pathogen growth. While research often focuses on the broader class of resin acids, the presence of this compound as an oxidation product suggests its involvement in the ongoing chemical warfare at the site of injury or infection in conifers like larch.

Table 1: Resin-Based Defense Mechanisms in Conifers

Defense ComponentMechanism of ActionRole of this compound
Oleoresin (Physical) Flows to the site of injury, physically trapping or expelling pests and sealing the wound.A chemical constituent of the resin matrix.
Diterpene Resin Acids (Chemical) Act as feeding deterrents to insects and exhibit antifungal properties.An oxidized form of a major resin acid (abietic acid), contributing to the chemical toxicity of the resin.
Induced Defense Upon attack, the tree increases the production of resin and defensive compounds.Its concentration may increase as part of the induced chemical response following the upregulation of its precursor.

Oxylipins are a major class of signaling molecules in plants, pivotal to activating immune responses against stress. mdpi.com The most well-understood oxylipin signaling pathways, such as the jasmonic acid (JA) pathway, originate from the oxidation of polyunsaturated fatty acids (PUFAs). nih.govfrontiersin.org This process typically begins when an enzyme, such as lipoxygenase (LOX), introduces a hydroperoxide group onto a fatty acid, creating a fatty acid hydroperoxide. frontiersin.orgfrontiersin.org This initial product is then converted through various enzymatic steps into a cascade of signaling molecules that activate defense gene expression. nih.gov

While this compound is a hydroperoxide, its precursor is a diterpene, not a fatty acid. Therefore, it is not technically classified as an oxylipin in the traditional sense. However, its formation represents an analogous process of oxidative modification that is central to plant defense. The generation of hydroperoxides and other reactive oxygen species (ROS) is a hallmark of the plant's response to pathogens. mdpi.com These reactive molecules can have direct antimicrobial effects and also function as signals.

The formation of a diterpenoid hydroperoxide like this compound can be seen as part of a broader oxidative defense strategy. It suggests that plants utilize oxidation to create reactive, defensive molecules from different classes of precursors, including both fatty acids and terpenoids. While it may not directly enter the canonical oxylipin signaling cascade, its reactive hydroperoxide group could enable it to participate in the complex redox signaling environment of a cell under attack, potentially influencing local defense responses.

Table 2: Comparison of Fatty Acid-Derived and Diterpene-Derived Hydroperoxides

FeatureCanonical Oxylipin PathwayDiterpenoid Hydroperoxide Formation
Precursor Molecule Polyunsaturated Fatty Acid (e.g., Linolenic Acid)Diterpene Resin Acid (e.g., Abietic Acid)
Key Intermediate Fatty Acid HydroperoxideDiterpene Hydroperoxide (e.g., this compound)
Primary Function Precursor to signaling hormones like Jasmonic Acid. frontiersin.orgDirect chemical defense, potential localized signaling.
Signaling Pathway Well-defined enzymatic cascade leading to systemic signals. nih.govNot fully elucidated; likely part of a localized oxidative burst.

The plant immune system is largely regulated by a network of hormones, with jasmonic acid (JA) and salicylic (B10762653) acid (SA) playing central roles. biorxiv.org The JA pathway is typically activated in response to wounding and attack by necrotrophic pathogens and chewing insects, while the SA pathway is primarily induced by biotrophic pathogens. biorxiv.orgfrontiersin.org These two signaling pathways are often mutually antagonistic; activation of the SA pathway can suppress JA-dependent gene expression, and vice-versa. nih.govnih.gov This crosstalk allows the plant to fine-tune its defensive response to a specific threat.

There is a clear, albeit indirect, interaction between these pathways and the formation of this compound. The synthesis of terpenoid resins in conifers, including the precursor abietic acid, can be strongly induced by jasmonates. researchgate.netresearchgate.net Application of methyl jasmonate, a derivative of JA, to conifer seedlings leads to a significant increase in the production of diterpene resin acids. researchgate.net

This places the biosynthesis of the precursor to this compound under the regulatory control of the JA signaling pathway. Consequently, the antagonistic relationship between SA and JA can influence its production. For instance, an attack by a biotrophic pathogen that elevates SA levels could potentially suppress the JA response, leading to a down-regulation of resin acid synthesis. nih.gov Conversely, herbivore feeding that triggers a strong JA signal would enhance the production of abietic acid, making more of the precursor available for oxidation into this compound at the site of damage. This positions this compound as a downstream product of a major defense signaling pathway that is modulated by hormonal crosstalk.

Environmental Fate and Degradation Pathways

Abiotic Degradation in Environmental Matrices

Abiotic degradation involves the transformation of a chemical through non-biological processes. For 15-hydroperoxyabietic acid, this primarily occurs through oxidation reactions, particularly in the atmosphere.

Resin acids, the parent family of compounds for this compound, are known to undergo significant atmospheric oxidation. nih.gov This process is particularly relevant as abietic acid, a primary resin acid, is the direct precursor to this compound through oxidation. jaypeedigital.comvdoc.pub The formation of this compound is itself a result of the air oxidation of abietic acid found in rosin (B192284). jaypeedigital.comnih.gov

Exposure to air and light accelerates the degradation of resin acids. nih.gov Studies have shown that abietic-type resin acids are more susceptible to atmospheric oxidation than pimaric-type acids. nih.gov The rate of oxidation among different resin acids varies, with a general trend showing that heteroannular dienes like abietic acid yield oxygen adducts, such as hydroperoxides. kyoto-u.ac.jp In contrast, homoannular dienes like levopimaric and palustric acid tend to yield dehydroabietic acid upon oxidation. kyoto-u.ac.jp

Research demonstrates that the concentration of abietic acid decreases when exposed to air, corresponding to an increase in the concentration of its oxidized derivatives. nih.gov The susceptibility of major resin acids to atmospheric oxidation follows a specific order.

Resin AcidRelative Rate of Oxidation
Neoabietic acidHighest
Levopimaric and Palustric acidHigh
Abietic acidModerate
Dehydroabietic acidLow

Table 1: Relative susceptibility of various resin acids to atmospheric oxidation, adapted from studies on rosin. nih.gov

The oxidation process can be initiated by factors such as heat and light, leading to the formation of various oxidized products, including 7-oxodehydroabietic acid and 15-hydroxydehydroabietic acid, in aerosols derived from processes like soldering with rosin-core solder. nih.govdtic.mil The formation of such hydroperoxides is a key step in the abiotic degradation pathway of abietic acid in the air. researchgate.net

Biotic Degradation

Biotic degradation relies on the metabolic activities of living organisms, primarily microorganisms, to break down organic compounds.

The biodegradation of resin acids in soil environments is an important pathway for their removal. While specific studies on this compound are limited, the general principles of microbial degradation of complex organic molecules in soil apply. Microorganisms, including bacteria and fungi, are the primary drivers of this process. mdpi.com They can utilize organic pollutants as a source of carbon and energy, leading to their breakdown. mdpi.commdpi.com

The degradation of related compounds, such as bile acids and phorbol (B1677699) esters, by soil microbes has been documented, suggesting that similar pathways could exist for resin acid derivatives. nih.govmdpi.com The process often begins with oxidative reactions catalyzed by microbial enzymes like oxygenases. mdpi.comresearchgate.net For complex molecules, degradation can be a multi-step process involving various microbial species. frontiersin.org The rate and extent of degradation are influenced by several factors including soil type, moisture, temperature, oxygen availability, and the microbial community composition. mdpi.comfrontiersin.org For instance, readily available carbon sources can stimulate microbial activity, which in turn can lead to the depletion of oxygen and the creation of anaerobic micro-sites, affecting the degradation pathways and mobility of other substances in the soil. mdpi.com Fungi, particularly white-rot fungi, and actinobacteria are known to be effective in degrading complex aromatic compounds like those found in lignin (B12514952) and humic substances, which share structural similarities with the polycyclic nature of resin acids. frontiersin.org

In aquatic systems, the biodegradation of resin acids under aerobic conditions is a significant fate process. cabidigitallibrary.org The high hydrophobicity of many resin acids can limit their bioavailability in aqueous environments. preprints.org However, microorganisms present in water and sediment can adapt to degrade these compounds. cabidigitallibrary.orgmdpi.com

Biodegradation in water is influenced by the compound's structure, molecular weight, and the presence of functional groups. nih.gov Generally, substances are more susceptible to microbial attack if they are water-soluble. nih.gov While unmodified rosin has low water solubility, chemical modifications or environmental processes can increase its solubility and thus its susceptibility to biodegradation. preprints.org Bacteria in aquatic systems, including those in drinking water distribution systems, have been shown to degrade various organic contaminants. cabidigitallibrary.org The degradation pathway often involves initial hydrolysis and oxidation steps. cabidigitallibrary.org For resin acids that enter waterways, such as through pulp and paper mill effluents, microbial communities in receiving waters can degrade them, although the efficiency depends on the specific conditions and the microbial populations present.

Volatilization Characteristics

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant, which describes its partitioning between air and water.

For complex, high-molecular-weight compounds like this compound, volatilization is generally not considered a primary environmental fate process under normal environmental temperatures. chemtools.com.aufarnell.com Resin acids and their derivatives have low vapor pressures. However, under conditions of heating, such as during soldering, volatilization of rosin components can occur, leading to the formation of aerosols containing oxidized resin acids. vdoc.pubnih.govdtic.mil A safety data sheet for a product containing Isopropyl Alcohol (IPA) and rosin mentions that IPA is expected to volatilize slowly from water, but this characteristic is attributed to the IPA component rather than the rosin itself. chemtools.com.au The low volatility of resin acids means they are more likely to remain in the soil and water compartments, where they will be subject to degradation processes, rather than partitioning significantly into the atmosphere from these matrices.

Analytical Methodologies for Research

Isolation and Purification Techniques

The isolation of 15-hydroperoxyabietic acid, typically from complex natural matrices like pine resin or from synthetic reaction mixtures, requires multi-step purification procedures to achieve a high degree of purity necessary for structural analysis and bioactivity studies.

A general workflow begins with solvent extraction from the source material. The crude extract, containing a mixture of resin acids, fatty acids, and other lipophilic compounds, is then subjected to various chromatographic methods. phcog.comnih.gov Column chromatography is a fundamental first step, often utilizing silica gel as the stationary phase with a gradient elution system of non-polar to polar solvents (e.g., hexane-ethyl acetate mixtures). phcog.com

For further separation of closely related diterpenoids, more advanced techniques are employed. Reversed-phase column chromatography (RP-C18) and size-exclusion chromatography using media like Sephadex LH-20 are effective in separating compounds based on polarity and molecular size, respectively. nih.gov For obtaining highly pure fractions, semi-preparative and preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Given the acidic nature of the carboxylic acid moiety, anion exchange chromatography can also be a powerful tool. In this technique, the sample is applied to a resin in a basic solution, allowing the carboxylate anion to bind to the positively charged stationary phase. Impurities can be washed away before the desired compound is displaced from the resin by elution with a solution containing a stronger anion. google.comnih.gov

Structural Elucidation Methodologies

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. This compound contains a conjugated diene system within its tricyclic ring structure, which is the primary chromophore responsible for UV absorption. The parent compound, abietic acid, exhibits a characteristic absorption maximum (λmax) in the range of 241-245 nm. researchgate.netbrjac.com.br The introduction of a hydroperoxy group at the C-15 position of the isopropyl side chain does not alter the conjugated diene system of the rings. Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of abietic acid.

Compound Expected λmax Solvent
This compound~242 nmEthanol/Methanol (B129727)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is characterized by the distinct absorptions of its hydroperoxy, carboxylic acid, and alkene functionalities.

The hydroperoxy group (-OOH) gives rise to a characteristic, often broad, O-H stretching vibration in the region of 3400-3600 cm⁻¹. mdpi.comresearchgate.net The O-O stretching vibration is weaker and appears at lower frequencies, typically in the 820-890 cm⁻¹ range. royalsocietypublishing.orgsemanticscholar.org The carboxylic acid group is identified by a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. The conjugated C=C bonds of the diene system typically show stretching vibrations in the 1600-1670 cm⁻¹ region.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Hydroperoxide (-OOH)O-H stretch3400 - 3600Medium, Broad
O-O stretch820 - 890Weak to Medium
Carboxylic Acid (-COOH)O-H stretch2500 - 3300Strong, Very Broad
C=O stretch~1700Strong
Alkene (C=C)C=C stretch (conjugated)1600 - 1670Medium
Alkane (C-H)C-H stretch2850 - 3000Medium to Strong

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. Through a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HMQC, HMBC) experiments, the complete connectivity and relative stereochemistry can be determined. While specific spectral data for this compound is not widely published, its expected chemical shifts can be inferred from the data of closely related abietane (B96969) diterpenoids. phcog.commdpi.comnih.govresearchgate.net

¹H NMR: The proton spectrum would show characteristic signals for the vinyl protons of the conjugated diene system. The hydroperoxy group at C-15 would cause a downfield shift for the protons on the adjacent methyl groups (C-16 and C-17) compared to the parent abietic acid. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (>10 ppm).

¹³C NMR: The carbon spectrum would display 20 distinct signals corresponding to the 20 carbon atoms in the molecule. The carbons of the conjugated diene would appear in the δ 120-145 ppm region. The C-15 carbon, being directly attached to the hydroperoxy group, would be significantly deshielded, appearing in the δ 70-85 ppm range. The carbonyl carbon of the carboxylic acid would be found near δ 180-185 ppm.

Carbon/Proton Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations (HMBC)
C-15-70 - 85H-16, H-17 to C-15
C-16Downfield shifted singletDownfield shiftedH-16 to C-15, C-17
C-17Downfield shifted singletDownfield shiftedH-17 to C-15, C-16
C-18 (COOH)~12.0 (broad s)180 - 185H-4 to C-18
Vinylic (C-7, C-8, C-14)5.5 - 6.5120 - 145Vinylic protons to adjacent carbons

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula (with high-resolution MS). The fragmentation pattern observed in MS/MS experiments offers valuable clues about the molecule's structure.

For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, often coupled with liquid chromatography (LC-MS). nih.govresearchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the prominent ion.

A characteristic fragmentation pathway for hydroperoxides is the neutral loss of hydrogen peroxide (H₂O₂), which corresponds to a loss of 34 Da from the molecular ion. copernicus.org Another potential fragmentation involves the loss of an OH radical (17 Da) or H₂O (18 Da). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of the parent ion and its key fragments.

Ion Expected m/z (for C₂₀H₃₀O₄) Description
[M-H]⁻333.2066Deprotonated molecule
[M-H-H₂O]⁻315.1960Loss of water
[M-H-H₂O₂]⁻299.2011Loss of hydrogen peroxide

Quantitative and Qualitative Detection Methods

For the detection and quantification of this compound in various samples, chromatographic methods coupled with sensitive detectors are the standard.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for analyzing volatile and thermally stable compounds. core.ac.ukunar.ac.id Due to the low volatility and thermal lability of this compound, a derivatization step is necessary prior to analysis. The carboxylic acid group is typically converted to a more volatile ester, such as a methyl or silyl ester. This method provides excellent separation and allows for confident identification based on both retention time and the mass spectral fingerprint, which can be compared against spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of oxidized resin acids as it does not require derivatization and is suitable for thermally labile compounds. nih.govresearchgate.netncsu.edu Reversed-phase HPLC separates the components of a mixture, which are then detected by a mass spectrometer. Using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), LC-MS can achieve very low detection limits and high selectivity, making it ideal for quantifying trace amounts of this compound in complex environmental or biological matrices. researchgate.netlipidmaps.org HPLC coupled with a UV detector (HPLC-UV) can also be used for quantification, by monitoring the effluent at the λmax of the compound (~242 nm). brjac.com.br

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of resin acids and their oxidation products. nih.govresearchgate.net A method involving HPLC with UV diode-array detection (DAD) has been successfully developed for quantifying components of colophonium, the resin from which abietic acid and its derivatives are sourced. nih.gov In these analyses, specific chromatographic conditions are optimized to achieve separation and accurate quantification.

For instance, the separation of resin acids has been shown to improve by using a urea-embedded C(12) HPLC stationary phase as an alternative to the more common C(18) columns. nih.gov The mobile phase composition is also critical; a typical setup for reverse-phase HPLC (RP-HPLC) uses a polar mobile phase, such as a mixture of methanol or acetonitrile and water, with additives like formic or acetic acid to enhance the retention and peak shape of the acidic analytes. brjac.com.braltabioscience.com Detection is commonly performed using UV spectrophotometry, with specific wavelengths chosen based on the chromophores of the target molecules; abietic acid, for example, can be detected at 245 nm. brjac.com.br

Table 1: Example HPLC Method Parameters for Resin Acid Analysis
ParameterConditionReference
Stationary Phase (Column)Pursuit PFP (150 mm x 4.6 mm, 5.0 μm) brjac.com.br
Mobile PhaseMethanol: 0.1% Formic Acid (75:25, v/v) brjac.com.br
Elution ModeIsocratic brjac.com.br
Flow Rate0.7 mL/min brjac.com.br
DetectionUV at 245 nm brjac.com.br
Injection Volume10 μL brjac.com.br

HPLC Coupled with Electrospray Ionization Mass Spectrometry (ESI-MS)

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS). HPLC-ESI-MS is a powerful tool for identifying and quantifying trace components in complex mixtures like oxidized resins. researchgate.netnih.gov The electrospray ionization (ESI) source is well-suited for analyzing polar and thermally labile molecules. For acidic compounds like resin acids, analysis is typically performed in the negative ion mode (ESI-), which facilitates the detection of deprotonated molecules [M-H]⁻. researchgate.net

This hyphenated technique allows for the determination of the molecular weight of the eluting compounds and can provide structural information through tandem mass spectrometry (MS/MS), where ions are fragmented to create a characteristic pattern. mdpi.com For instance, LC/APCI-MS (Atmospheric Pressure Chemical Ionization), a similar technique, has been employed to study the decomposition products of other hydroperoxy fatty acids. nih.gov The high sensitivity of the MS detector requires excellent chromatographic separation to avoid ion suppression, where co-eluting species interfere with the ionization of the analyte of interest. researchgate.net

Challenges in Analysis Due to Compound Instability

A primary obstacle in the direct analysis of this compound is its significant instability. mst.dk Hydroperoxides are known to be thermally and photolytically sensitive, readily degrading into a variety of other oxidation products. This inherent chemical liability makes it difficult to handle and use as a reliable analytical standard. mst.dk Consequently, direct quantification of this compound in a sample is challenging, as the compound may degrade during sample extraction, cleanup, and the analytical procedure itself. This instability renders it unsuitable as a direct marker for assessing the oxidative status of materials like colophonium. mst.dk

Use of Stable Oxidation Products (e.g., 7-Oxodehydroabietic Acid) as Markers

To circumvent the challenges posed by the instability of this compound, analytical strategies have shifted towards using its more stable degradation products as indirect markers of oxidation. mst.dk 7-Oxodehydroabietic acid (7-O-DeA) has been identified as a suitable marker for the air oxidation of colophonium. nih.govmst.dk This compound is sufficiently stable to be used as a reference standard and its presence and concentration can be correlated with the extent of oxidative degradation of abietic-type acids. mst.dkresearchgate.net

The detection of 7-O-DeA, along with other stable resin acids like abietic acid and dehydroabietic acid, allows for a comprehensive assessment of both the native and oxidized state of a resin-containing product. nih.gov Analytical methods for sampling and analyzing 7-O-DeA have been established, making it a practical and useful marker for exposure and degradation studies. nih.gov

Comparative Analysis of Chromatographic Techniques

Both gas chromatography (GC) and liquid chromatography (HPLC) are employed for the analysis of resin acids, each with distinct advantages and disadvantages. GC, often coupled with flame ionization detection (FID) or mass spectrometry (MS), is a well-established and powerful technique for separating volatile and semi-volatile compounds. ncsu.edu However, for non-volatile and thermally labile compounds like resin acids, GC analysis requires a time-consuming derivatization step (e.g., methylation) to increase their volatility and stability. ncsu.edueuropeanjournalofsciences.co.uk

In contrast, HPLC can analyze many resin acids in their native form, which simplifies sample preparation. nih.gov The choice of stationary phase in HPLC significantly impacts separation efficiency. For example, a urea-embedded C(12) column has demonstrated superior separation of resin acids compared to standard C(18) columns. nih.gov While HPLC with UV detection is robust for quantification, GC-MS may be preferred for detailed compositional analysis of individual resin acids, particularly for environmental monitoring purposes. ncsu.edu The development of Ultra-High-Performance Liquid Chromatography (UHPLC) offers further advantages in terms of increased speed and resolution over traditional HPLC systems. sigmaaldrich.com

Table 2: Comparison of Chromatographic Techniques for Resin Acid Analysis
TechniqueAdvantagesDisadvantagesReference
HPLC-UVRobust; simpler sample preparation (no derivatization needed); wide applicability.Lower specificity than MS; UV detection requires a chromophore. nih.govnih.gov
HPLC-MSHigh sensitivity and specificity; provides molecular weight and structural data.Higher cost; potential for ion suppression; requires clean extracts. researchgate.net
GC-FID/MSHigh resolution for volatile compounds; well-established methods.Requires derivatization for resin acids; time-consuming sample prep; not suitable for thermally labile compounds. ncsu.edueuropeanjournalofsciences.co.uk

Research Gaps and Future Academic Directions

Elucidation of Comprehensive Molecular Mechanisms Underlying Biological Activities

The precise molecular pathways through which 15-HPAA exerts its biological effects, particularly its role as a potent allergen, are not fully understood. gu.segu.se It is known to be a primary allergen in colophony, but the detailed interactions with skin proteins and subsequent immunological responses require more in-depth investigation. oup.comresearchgate.net While the formation of hapten-protein complexes is a generally accepted mechanism for skin sensitization, the specific signaling cascades activated by 15-HPAA adducts are yet to be comprehensively mapped. gu.seresearchgate.net Future research should focus on identifying the specific protein targets and the downstream signaling pathways, such as the antioxidant/electrophile response element-dependent pathway, that are modulated by 15-HPAA. researchgate.net Understanding these mechanisms is crucial for developing strategies to mitigate its allergenic effects.

In-depth Investigation of Radical Formation and Interaction Pathways with Biological Systems

There is evidence to suggest that radical formation plays a role in the biological activity of hydroperoxides like 15-HPAA. gu.seresearchgate.net It has been proposed that the formation of alkoxyl radicals from 15-HPAA could lead to the generation of allergenic epoxides. gu.se Electron paramagnetic resonance (EPR) and spin trapping studies have been used to identify radical species derived from other allergenic hydroperoxides, and similar investigations into 15-HPAA are warranted. researchgate.netresearchgate.net Future studies should aim to characterize the specific radical intermediates formed from 15-HPAA under physiological conditions and investigate their reactivity towards biological macromolecules like proteins and lipids. nih.govfrontierspartnerships.org This could provide a deeper understanding of its role in inducing oxidative stress and its contribution to the inflammatory response observed in allergic contact dermatitis. nih.gov

Detailed Structure-Activity Relationship (SAR) Studies for Specific Interactions

Systematic structure-activity relationship (SAR) studies are essential to pinpoint the specific molecular features of 15-HPAA that are responsible for its biological activity. gardp.orgoncodesign-services.com By synthesizing and testing a series of structurally related analogues, researchers can determine the importance of the hydroperoxy group, the diterpene skeleton, and other functional groups for its allergenic potency. gu.segu.seresearchgate.net This knowledge can inform the design of less allergenic alternatives or targeted inhibitors. drugdesign.org Computational modeling and quantitative structure-activity relationship (QSAR) analyses could further aid in predicting the sensitizing potential of related compounds and guide synthetic efforts. oncodesign-services.comgu.secreative-proteomics.com

Exploration of its Role as a Signaling Molecule in Inter-organismal or Intra-plant Communication

The role of 15-HPAA, and other resin acid oxidation products, in chemical communication is an underexplored area. Plants are known to release a variety of volatile organic compounds (VOCs) as signaling molecules in response to biotic and abiotic stress, which can be perceived by neighboring plants and other organisms. uu.nlinteresjournals.orgmdpi.com Given that 15-HPAA is an oxidation product of abietic acid, a major component of conifer resin, it is plausible that it could function as a signal in plant defense or other ecological interactions. oup.comnih.gov Future research could investigate the release of 15-HPAA from plants under stress and its effects on the behavior of herbivores, pathogens, or symbiotic organisms. frontiersin.org Furthermore, its potential role in intra-plant signaling, coordinating defense responses throughout the plant, warrants investigation.

Development of Advanced Biocatalytic and Sustainable Synthetic Routes

The current chemical synthesis of 15-HPAA can be complex and may not be environmentally friendly. oup.com Biocatalysis offers a promising green alternative for the production of 15-HPAA and its derivatives. researchgate.net Cytochrome P450 monooxygenases (P450s) from microbial sources have shown the ability to hydroxylate resin acids at specific positions. sci-hub.seoup.comresearchgate.net For instance, CYP105A1 from Streptomyces griseolus can convert abietic acid to 15-hydroxyabietic acid, a precursor to 15-HPAA. oup.comresearchgate.netnih.gov Future efforts should focus on discovering and engineering more efficient and selective enzymes for the direct production of 15-HPAA. researchgate.netdirzon.com The development of whole-cell biocatalytic systems could provide a sustainable and cost-effective route for producing this compound for research and diagnostic purposes. oup.com

Comprehensive Assessment of Environmental Transformations and Long-Term Ecological Impact

As a component of resin and a product of its oxidation, 15-HPAA can be released into the environment. However, there is a lack of comprehensive data on its environmental fate, persistence, and long-term ecological impact. mdpi.commdpi.com Research is needed to understand its transformation pathways in soil and water, including biodegradation and photodegradation. Assessing its potential toxicity to a range of non-target organisms is also crucial for a complete environmental risk assessment. This information is vital for understanding the ecological consequences of forestry practices and the use of resin-derived products.

Q & A

Basic Research Questions

Q. What experimental models are used to assess the allergenic potential of 15-HPA, and how are they validated?

  • Methodology : Guinea pig sensitization models are widely employed, where 15-HPA methyl ester is applied epicutaneously to test elicitation potential. Cross-reactivity studies with related compounds (e.g., 13,14-epoxyabietic acid) are conducted to validate specificity. Patch testing in humans with known colophony allergies is used to confirm clinical relevance .
  • Key Data : In guinea pigs, 15-HPA methyl ester showed strong sensitization capacity (EC3 value < 1%), and 1% of Portuguese gum rosin contains 15-HPA, correlating with its allergenicity .

Q. How is 15-HPA synthesized and isolated from natural sources for research purposes?

  • Methodology :

  • Chemical Synthesis : Auto-oxidation of abietic acid under controlled oxygen exposure yields 15-HPA. Purification involves column chromatography (silica gel) and identification via UV, IR, and NMR .
  • Biotechnological Production : CYP105A1 from Streptomyces griseolus catalyzes hydroxylation of abietic acid to 15-hydroxyabietic acid, a precursor for 15-HPA. This enzymatic route avoids harsh oxidation conditions and improves yield .

Q. What analytical techniques are critical for identifying 15-HPA in complex matrices like rosin?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates 15-HPA from other resin acids.
  • Spectroscopy : NMR (¹H and ¹³C) confirms the hydroperoxide group at C15, while mass spectrometry (EI-MS) identifies molecular ions (e.g., m/z 348 for methyl ester derivatives) .

Advanced Research Questions

Q. How does 15-HPA cross-react with other oxidized resin acids, and what mechanisms explain this phenomenon?

  • Mechanistic Insights :

  • Epoxide Pathway : 15-HPA forms 13,14(β)-epoxyabietic acid, which reacts with skin proteins via nucleophilic addition, generating antigenic adducts .
  • Radical Pathway : Peroxide bond cleavage in 15-HPA produces alkoxy radicals that covalently bind to proteins, creating distinct antigens. Cross-reactivity with 15-hydroperoxydehydroabietic acid (15-HPDA) suggests shared radical intermediates .
    • Experimental Design : Use radical scavengers (e.g., TEMPO) or epoxide inhibitors (e.g., glutathione) in sensitization assays to isolate reaction pathways .

Q. What challenges arise in distinguishing 15-HPA from structurally similar oxidation products during analytical characterization?

  • Methodological Solutions :

  • NMR Differentiation : 15-HPA’s hydroperoxide proton (δ ~8.5 ppm) and C15 chemical shift (~85 ppm) are distinct from hydroxylated or epoxidized analogs.
  • LC-MS/MS : Fragmentation patterns (e.g., loss of HOOH) differentiate 15-HPA from 15-hydroxyabietic acid .
    • Data Contradictions : Early studies misattributed allergenicity to abietic acid; controlled oxidation protocols and spectral libraries now prevent misidentification .

Q. How can biotechnological approaches improve the yield and purity of 15-HPA for immunological studies?

  • Advanced Strategies :

  • Enzyme Engineering : Optimize CYP105A1 substrate specificity via directed evolution to enhance regioselectivity for C15 hydroxylation .
  • Fermentation Optimization : Use E. coli or yeast co-expressing cytochrome P450 reductase to increase catalytic efficiency. Monitor peroxide formation via in-situ Raman spectroscopy .

Q. What experimental evidence supports the dual antigen formation hypothesis for 15-HPA?

  • Key Findings :

  • Cross-reactivity between 15-HPA and its epoxide derivatives in sensitized guinea pigs confirms multiple antigenic pathways.
  • Immunoblotting with patient sera shows distinct protein adducts for radical- vs. epoxide-derived antigens .
    • Contradictions : Some studies report overlapping epitopes; use of hapten-specific T-cell clones can resolve this .

Data Contradictions and Resolution

Q. Why do some studies report abietic acid as non-allergenic, while its oxidation product 15-HPA is highly allergenic?

  • Resolution : Abietic acid itself is inert but undergoes auto-oxidation to 15-HPA in air. Studies using purified abietic acid (stored under inert atmosphere) show no allergenicity, whereas aged samples with 15-HPA elicit reactions .
  • Experimental Design : Include peroxide quantification (e.g., iodometric titration) in abietic acid purity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-Hydroperoxyabietic acid
Reactant of Route 2
15-Hydroperoxyabietic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.